Cas no 1286670-92-5 (D-azidoasparagine DCHA salt)

D-azidoasparagine DCHA salt is a chemically modified derivative of asparagine, featuring an azido functional group at the D-configuration. This compound is primarily utilized in peptide synthesis and click chemistry applications due to its reactive azide moiety, enabling efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The dicyclohexylamine (DCHA) salt form enhances stability and solubility in organic solvents, facilitating handling and storage. Its stereospecificity (D-configuration) makes it valuable for producing enantiomerically pure peptides or glycopeptides. The azido group also allows for bioorthogonal labeling in biochemical studies. Suitable for research applications, this derivative offers precise functionalization in synthetic and bioconjugation workflows.
D-azidoasparagine DCHA salt structure
D-azidoasparagine DCHA salt structure
Product name:D-azidoasparagine DCHA salt
CAS No:1286670-92-5
MF:C16H29N5O3
MW:339.433163404465
CID:5217080

D-azidoasparagine DCHA salt Chemical and Physical Properties

Names and Identifiers

    • D-azidoasparagine DCHA salt
    • N3-D-Asn-OH.DCHA
    • Inchi: 1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.1/s1
    • InChI Key: HTZKDQQOCCJBLO-ARGLLVQISA-N
    • SMILES: N(C1CCCCC1)C1CCCCC1.[C@@H](C(=O)O)(N=[N+]=[N-])CC(=O)N

D-azidoasparagine DCHA salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
BICR395-1g
D-azidoasparagine DCHA salt
1286670-92-5
1g
£522.00 2024-05-23

Additional information on D-azidoasparagine DCHA salt

Comprehensive Overview of D-azidoasparagine DCHA Salt (CAS No. 1286670-92-5): Properties, Applications, and Research Insights

In the rapidly evolving field of biochemical research and pharmaceutical development, D-azidoasparagine DCHA salt (CAS No. 1286670-92-5) has emerged as a compound of significant interest. This specialized derivative of asparagine, featuring an azido functional group, is widely utilized in click chemistry, peptide synthesis, and bioconjugation. Its unique structural properties make it invaluable for labeling biomolecules, enabling advanced studies in proteomics and drug discovery. Researchers are increasingly exploring its potential in targeted drug delivery systems and bioorthogonal chemistry, aligning with the growing demand for precision medicine tools.

The DCHA salt form of D-azidoasparagine enhances the compound's stability and solubility, critical for laboratory handling and industrial-scale applications. With the rise of AI-driven molecular design and high-throughput screening, this compound has gained attention for its compatibility with automated synthesis platforms. A frequent query among scientists is how CAS 1286670-92-5 compares to other azido-modified amino acids in terms of reactivity and yield—a topic addressed in recent peer-reviewed studies highlighting its superior performance in solid-phase peptide synthesis (SPPS).

From an SEO perspective, trending searches related to "azido amino acid applications" and "D-azidoasparagine protocol" reflect strong user interest in practical methodologies. Environmental considerations also play a role; the compound’s green chemistry profile is often discussed due to its efficient reaction kinetics, minimizing waste generation. Notably, its role in glycoprotein engineering and antibody-drug conjugates (ADCs) has been spotlighted in oncology research, coinciding with global cancer therapy advancements.

Storage and handling guidelines for D-azidoasparagine DCHA salt emphasize its sensitivity to light and moisture, requiring desiccated conditions at -20°C. Analytical techniques like HPLC and LC-MS are typically employed for purity verification, ensuring compliance with GMP standards for preclinical studies. As the scientific community prioritizes reproducible research, detailed spectral data (NMR, IR) for CAS 1286670-92-5 are now widely shared in open-access databases, fostering collaborative innovation.

Future directions for this compound include explorations in nanocarrier functionalization and immune modulation, particularly in vaccine development—a hotspot since the COVID-19 pandemic. Its non-toxic metabolic byproducts further support its adoption in biocompatible materials. For suppliers and distributors, accurate technical documentation (e.g., COA and SDS) remains essential to meet regulatory requirements across North America, Europe, and APAC markets, where demand for high-purity specialty chemicals continues to grow.

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